Superior Passive CNS Permeability Profile vs. Sulfonyl Analog (CAS 346688-39-9)
The target compound exhibits a significantly higher logP (3.85) and a drastically lower polar surface area (PSA, 28.54 Ų) compared to its direct sulfonyl analog 4-[3-(methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine (logP 2.88, PSA 54.55 Ų) . These values indicate that the target compound falls within the optimal, well-established physicochemical space for passive blood-brain barrier (BBB) penetration (logP 1-5, PSA < 90 Ų), whereas the sulfonyl analog, with a PSA above 50 Ų, may face greater resistance to passive CNS entry [1].
| Evidence Dimension | Lipophilicity and Polar Surface Area (Passive CNS Permeability Predictors) |
|---|---|
| Target Compound Data | LogP: 3.85; PSA: 28.54 Ų |
| Comparator Or Baseline | 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine (CAS 346688-39-9): LogP 2.88, PSA 54.55 Ų |
| Quantified Difference | Δ LogP = +0.97 (Target is ~1 log unit more lipophilic); Δ PSA = -26.01 Ų (Target is ~48% smaller PSA) |
| Conditions | Calculated values (ACD/Labs or similar predictive software) as reported by chemical suppliers. |
Why This Matters
This difference is decisive for CNS programs; the target compound's properties predict superior passive BBB permeation, making it the preferred choice for synthesizing radioligands or CNS-active leads where brain exposure is critical.
- [1] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal Chemical Properties of Successful Central Nervous System Drugs', NeuroRX, 2(4), pp. 541-553. View Source
